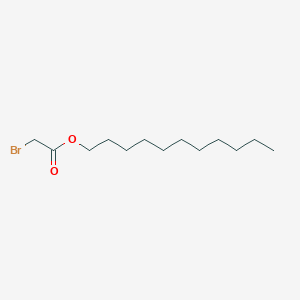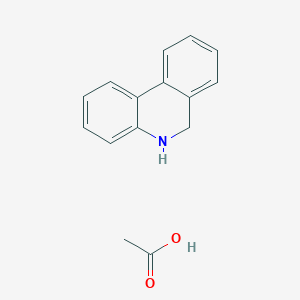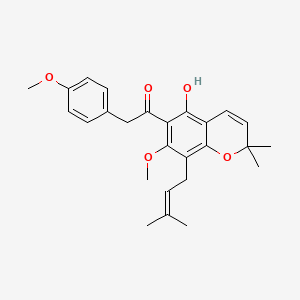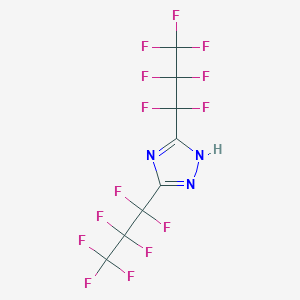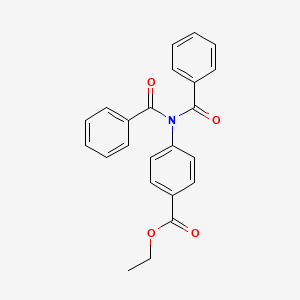![molecular formula C8H8O B14743286 Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde CAS No. 5212-50-0](/img/structure/B14743286.png)
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde, also known as 2,5-norbornadiene-2-carbaldehyde, is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a five-membered ring, with an aldehyde functional group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with acetylene under pressure to form bicyclo[2.2.1]hepta-2,5-diene, which can then be further functionalized to introduce the aldehyde group . Another method involves the condensation of cyclopentadiene with acetylene, yielding a 40-45% production of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, utilizing cyclopentadiene and acetylene as starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high pressure and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, altering their activity. The rigid bicyclic structure of the compound also allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the aldehyde functional group but shares the same bicyclic framework.
Bicyclo[2.2.1]hept-2-ene: Similar structure but with different functional groups.
5-Vinyl-2-norbornene: Contains a vinyl group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
5212-50-0 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2 |
Clé InChI |
SIMZBIBSRJBVFM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



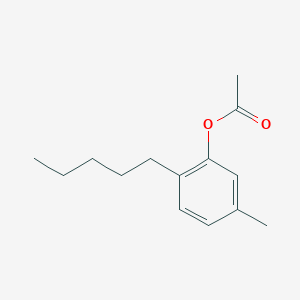
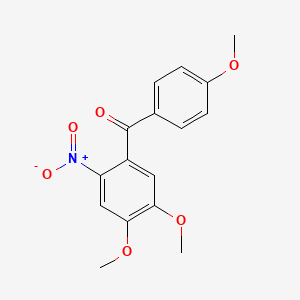

![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
